molecular formula C3H7BrZn B8484197 n-propylzinc bromide

n-propylzinc bromide

Cat. No.: B8484197
M. Wt: 188.4 g/mol
InChI Key: BXIZKCIGQKZYGR-UHFFFAOYSA-M
Attention: For research use only. Not for human or veterinary use.
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Description

Propyl zinc bromide is an organozinc compound with the chemical formula C3H7ZnBr. It is a member of the organozinc halides family, which are known for their reactivity and utility in organic synthesis. Propyl zinc bromide is typically used as a reagent in various chemical reactions, particularly in the formation of carbon-carbon bonds.

Preparation Methods

Synthetic Routes and Reaction Conditions

Propyl zinc bromide can be synthesized through the reaction of propyl bromide with zinc in the presence of a suitable solvent such as tetrahydrofuran (THF). The reaction is typically carried out under an inert atmosphere to prevent oxidation. The general reaction is as follows:

C3H7Br + Zn → C3H7ZnBr\text{C3H7Br + Zn → C3H7ZnBr} C3H7Br + Zn → C3H7ZnBr

Industrial Production Methods

In industrial settings, the preparation of organozinc halides like propyl zinc bromide often involves the use of activated zinc. This can be achieved through methods such as the Rieke zinc method, where zinc is activated by a redox reaction with zinc chloride and lithium metal in the presence of an electron carrier like naphthalene .

Chemical Reactions Analysis

Types of Reactions

Propyl zinc bromide undergoes various types of chemical reactions, including:

    Nucleophilic Substitution: It can act as a nucleophile in substitution reactions, replacing halide ions in organic compounds.

    Addition Reactions: It can add to carbonyl compounds to form alcohols.

    Coupling Reactions: It can participate in coupling reactions to form carbon-carbon bonds.

Common Reagents and Conditions

Common reagents used with propyl zinc bromide include:

    Carbonyl Compounds: For the formation of alcohols.

    Halides: For substitution reactions.

    Catalysts: Such as palladium or nickel for coupling reactions.

Major Products Formed

The major products formed from reactions involving propyl zinc bromide include:

    Alcohols: From addition to carbonyl compounds.

    Alkanes: From coupling reactions with halides.

Scientific Research Applications

Propyl zinc bromide has several applications in scientific research, including:

Mechanism of Action

The mechanism of action of propyl zinc bromide involves its role as a nucleophile in chemical reactions. It can donate electrons to electrophilic centers in other molecules, facilitating the formation of new chemical bonds. In coupling reactions, it forms a transient complex with the catalyst, which then facilitates the formation of a new carbon-carbon bond.

Comparison with Similar Compounds

Similar Compounds

Similar compounds to propyl zinc bromide include:

  • Methyl zinc bromide (CH3ZnBr)
  • Ethyl zinc bromide (C2H5ZnBr)
  • Butyl zinc bromide (C4H9ZnBr)

Uniqueness

Propyl zinc bromide is unique in its balance of reactivity and stability. Compared to methyl and ethyl zinc bromides, it offers a longer carbon chain, which can be advantageous in certain synthetic applications. Compared to butyl zinc bromide, it is less sterically hindered, making it more reactive in certain reactions.

Properties

Molecular Formula

C3H7BrZn

Molecular Weight

188.4 g/mol

IUPAC Name

zinc;propane;bromide

InChI

InChI=1S/C3H7.BrH.Zn/c1-3-2;;/h1,3H2,2H3;1H;/q-1;;+2/p-1

InChI Key

BXIZKCIGQKZYGR-UHFFFAOYSA-M

Canonical SMILES

CC[CH2-].[Zn+2].[Br-]

Origin of Product

United States

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